![molecular formula C21H26N2O3S B10978820 2-{[3-(4-Methoxyphenyl)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10978820.png)
2-{[3-(4-Methoxyphenyl)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(4-Methoxyphenyl)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a propanoyl group, and a hexahydrocycloocta[b]thiophene core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-Methoxyphenyl)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide typically involves multiple steps:
-
Formation of the Methoxyphenyl Propanoyl Intermediate
Starting Materials: 4-Methoxybenzaldehyde and propionic acid.
Reaction: The aldehyde group of 4-methoxybenzaldehyde is reduced to form 4-methoxyphenylpropanol, which is then oxidized to form 3-(4-methoxyphenyl)propanoic acid.
Conditions: Reduction can be achieved using sodium borohydride (NaBH4) in methanol, followed by oxidation using potassium permanganate (KMnO4) in an acidic medium.
-
Cyclization and Amide Formation
Starting Materials: 3-(4-Methoxyphenyl)propanoic acid and hexahydrocycloocta[b]thiophene.
Reaction: The carboxylic acid group of 3-(4-methoxyphenyl)propanoic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) and then reacted with hexahydrocycloocta[b]thiophene to form the amide bond.
Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the methoxyphenyl group can lead to the formation of carboxylic acids or aldehydes.
-
Reduction
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Conditions: Usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction of the carbonyl groups can yield alcohols or amines.
-
Substitution
Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Conditions: Typically carried out in non-polar solvents like dichloromethane (DCM).
Products: Substitution reactions can introduce halogen atoms into the aromatic ring or the thiophene core.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Protein Binding: Its ability to form stable complexes with proteins can be exploited in drug design and development.
Medicine
Drug Development:
Diagnostics: The compound can be used in the development of diagnostic tools, particularly in imaging and biosensing.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex organic molecules.
Pharmaceuticals: Its derivatives can be used in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which 2-{[3-(4-Methoxyphenyl)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide exerts its effects is primarily through its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: The compound may modulate signaling pathways by inhibiting or activating key enzymes or receptors, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-{[3-(4-Hydroxyphenyl)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-{[3-(4-Methylphenyl)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
Methoxy Group: The presence of the methoxy group in 2-{[3-(4-Methoxyphenyl)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide provides unique electronic properties that can influence its reactivity and binding affinity.
Thiophene Core: The hexahydrocycloocta[b]thiophene core imparts specific structural rigidity and electronic characteristics, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H26N2O3S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)propanoylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C21H26N2O3S/c1-26-15-11-8-14(9-12-15)10-13-18(24)23-21-19(20(22)25)16-6-4-2-3-5-7-17(16)27-21/h8-9,11-12H,2-7,10,13H2,1H3,(H2,22,25)(H,23,24) |
InChI Key |
XWJDONBPJXAGHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B10978738.png)
![N-[4-(dimethylamino)phenyl]pyrazine-2-carboxamide](/img/structure/B10978742.png)
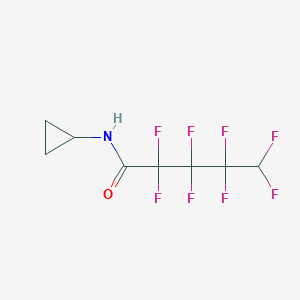
![N-[1-(4-fluorophenyl)ethyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B10978756.png)
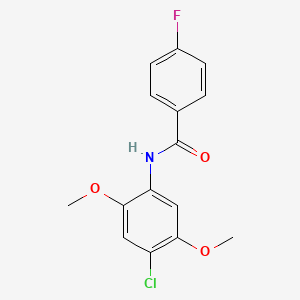
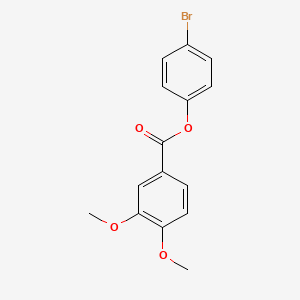
![1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B10978772.png)
![3-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10978782.png)

![N-(2,3-dimethylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10978786.png)
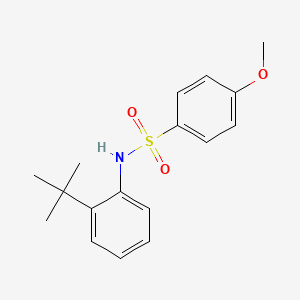

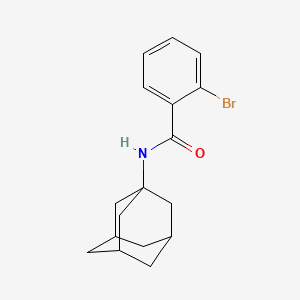
![5-chloro-2-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B10978809.png)
